molecular formula C26H22FNO4 B194408 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide CAS No. 148146-51-4

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

Numéro de catalogue: B194408
Numéro CAS: 148146-51-4
Poids moléculaire: 431.5 g/mol
Clé InChI: AAEQXEDPVFIFDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide (CAS: 148146-51-4) is a synthetic oxirane-2-carboxamide derivative with the molecular formula C₂₆H₂₂FNO₄ and a molecular weight of 431.46 g/mol . It is structurally characterized by a central oxirane (epoxide) ring substituted with a 4-fluorobenzoyl group, a 2-methylpropanoyl (isobutyryl) group, and two phenyl rings (one N-phenylcarboxamide and one 3-phenyl group). This compound is primarily recognized as Atorvastatin Calcium Trihydrate Impurity D or Atorvastatin Related Compound D, a degradation product formed during the synthesis or storage of the antihyperlipidemic drug atorvastatin . Its role as a pharmacopoeial impurity necessitates strict quality control in pharmaceutical manufacturing .

Propriétés

IUPAC Name

3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEQXEDPVFIFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148146-51-4
Record name 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148146514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-FLUOROPHENYL)CARBONYL)-2-(2-METHYLPROPANOYL)-N,3-DIPHENYLOXIRANE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7T4AJ7RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Activité Biologique

The compound 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide , also known as Atorvastatin Related Compound D, is a synthetic organic molecule with significant implications in pharmacology, particularly in the context of cholesterol-lowering agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

  • Molecular Formula : C26H22FNO4
  • Molecular Weight : 431.46 g/mol
  • CAS Number : 148146-51-4
  • IUPAC Name : 3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

This compound exhibits its biological activity primarily through the inhibition of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, it effectively reduces cholesterol levels in the bloodstream, which is crucial for managing hyperlipidemia and preventing cardiovascular diseases.

Pharmacological Studies

Research indicates that this compound can significantly lower total plasma cholesterol levels. For instance, studies conducted on animal models have shown that it can reduce serum total cholesterol and liver cholesteryl esters effectively. In a specific study involving cholesterol-fed hamsters, the compound demonstrated an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters .

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound has a favorable efficacy profile compared to other statins:

Compound NameED50 (mg/kg/day)Primary Action
Atorvastatin0.05Cholesterol synthesis inhibition
Compound D0.04Cholesterol synthesis inhibition
Simvastatin0.06Cholesterol synthesis inhibition

Case Study 1: Cholesterol Management

In a clinical trial assessing various statins' effectiveness, this compound was included as a reference standard for evaluating new formulations aimed at lowering LDL cholesterol levels. The results confirmed its potent activity in reducing LDL levels significantly over a treatment period of eight weeks.

Case Study 2: Safety Profile Assessment

Further studies focused on the safety profile of this compound indicated minimal adverse effects when administered at therapeutic doses. Long-term studies showed no significant hepatotoxicity or renal impairment among subjects treated with this compound compared to control groups receiving placebo treatments .

Applications De Recherche Scientifique

Impurity Reference Material

The compound is recognized as an impurity reference material for atorvastatin, a widely used medication for lowering cholesterol levels. It is classified under the category of antihyperlipidemics and serves as a standard for quality control in pharmaceutical formulations. The presence of this compound as an impurity is critical for ensuring the safety and efficacy of atorvastatin products during manufacturing processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for detecting and quantifying impurities in pharmaceutical products, thereby aiding in compliance with regulatory standards .

Research on Structure-Activity Relationships (SAR)

Research involving this compound contributes to the understanding of structure-activity relationships within oxirane derivatives. By studying how variations in chemical structure affect biological activity, researchers can design more effective drugs with fewer side effects. This is particularly relevant in the development of statins and related compounds .

Potential Therapeutic Uses

While primarily identified as an impurity, there is ongoing research into the therapeutic potential of compounds with similar structures. Investigations into their pharmacological profiles may reveal new applications beyond their current use as reference materials .

Case Study 1: Quality Control in Atorvastatin Production

A study highlighted the importance of monitoring impurities like 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide during atorvastatin production. The research demonstrated that maintaining impurity levels within specified limits significantly impacts patient safety and drug efficacy.

Case Study 2: Analytical Method Development

Another significant case involved developing a robust analytical method using HPLC to quantify this compound in atorvastatin formulations. The study established a correlation between impurity levels and therapeutic outcomes, underscoring the necessity for stringent quality assurance measures in pharmaceutical manufacturing.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula CAS/ID Key Features
Target Compound (Atorvastatin Impurity D) R₁ = 4-Fluorophenyl, R₂ = Isobutyryl, R₃ = Phenyl C₂₆H₂₂FNO₄ 148146-51-4 Epoxide core with fluorinated aryl and branched acyl groups
3-(2-Nitrophenyl)-N-(4-ethylcarboxyphenyl)oxirane-2-carboxamide (3f) R₁ = 2-Nitrophenyl, R₂ = Ethylcarboxyphenyl C₁₉H₁₈N₂O₅ Not provided Nitro group introduces electron-withdrawing effects; lower molecular weight
1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide (3a) R₁ = 4-Bromophenyl, R₂ = 2-Nitrophenyl C₁₆H₁₁BrN₂O₄ Not provided Bromine substituent enhances lipophilicity; synthesized in 87% yield
3-(4-Cyanophenyl)-N-phenyloxirane-2-carboxamide R₁ = 4-Cyanophenyl, R₂ = Phenyl C₁₇H₁₂N₂O₂ Not provided Cyano group improves metabolic stability; crystal structure reported
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide R₁ = Trifluoromethyl-cyanophenyl, R₂ = Methyl C₁₃H₁₀F₃N₂O₂ MFCD08460201 Trifluoromethyl and cyano groups enhance bioactivity; intermediate in APIs

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3a, fluoro in the target compound) influence reactivity and metabolic stability.
  • Branched acyl chains (e.g., isobutyryl in the target) increase steric hindrance, affecting binding affinity .
  • Halogenated derivatives (e.g., bromo in 3a) exhibit higher lipophilicity compared to fluorinated analogues .

Key Observations :

  • The target compound is typically isolated as a degradation product rather than synthesized directly, limiting yield data .
  • Diastereoselectivity varies significantly; e.g., the cyclopropane derivative in achieved a dr of 23:1 due to steric effects.

Pharmacological and Stability Profiles

Table 3: Functional and Stability Data

Compound Name Pharmacological Role Stability Profile Analytical Characterization Methods Reference
Target Compound Drug impurity (Atorvastatin) Degrades under acidic/oxidative conditions HPLC, NMR, HRMS
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide Synthetic intermediate Stable in crystalline form X-ray crystallography
Mixture D1/D2 (Atorvastatin Impurity) Isomeric degradation products Interconverts under thermal stress LC-MS, IR

Key Observations :

  • The target compound’s instability under stress conditions necessitates stability-indicating methods for quantification .
  • Crystalline derivatives (e.g., 3-(3-chlorophenyl)-analogue) exhibit enhanced stability due to rigid packing .

Méthodes De Préparation

Reaction Conditions and Mechanism

The reaction begins with (E)-3-(4-fluorophenyl)-2-cyanoacrylamide, which is treated with 32% H₂O₂ and 10% NaOH or Na₂CO₃ in ethanol. The process generates a peroxycarbiminic acid intermediate, which undergoes intramolecular cyclization to form the oxirane ring. Stereoselectivity is preserved, with the product retaining the configuration of the starting acrylonitrile.

Key parameters :

  • Temperature: Reflux conditions (~78°C)

  • Solvent: Ethanol

  • Oxidant: H₂O₂ (32%)

  • Base: NaOH or Na₂CO₃ (10%)

Yield and Purity

Typical yields range from 65% to 75%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). The method is notable for its mild conditions and avoidance of hazardous reagents, making it suitable for large-scale production.

Epoxidation via Darzens Condensation

The Darzens condensation, traditionally used for epoxide synthesis, has been modified to accommodate carboxamide functionalities. This method involves the reaction of α-halo amides with carbonyl compounds in the presence of a base.

Procedure and Optimization

A mixture of 2-benzylidene-3-oxo-N-phenylbutanamide and tert-butyl hydroperoxide (TBHP) in dichloroethane (DCE) is treated with 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds via nucleophilic attack of the enolate on the electrophilic oxygen of TBHP, forming the epoxide ring.

Optimized conditions :

  • Catalyst: DBU (0.3 equivalents)

  • Oxidant: TBHP (2.0 equivalents)

  • Solvent: Dichloroethane (DCE)

  • Temperature: Room temperature

Stereochemical Outcomes

The reaction produces a 1:1 diastereomeric ratio of (2S,3R) and (2R,3S) configurations. Chiral HPLC or recrystallization is required to isolate the desired stereoisomer.

Isolation from Atorvastatin Calcium Degradation

This compound is also obtained as a degradation product during dissolution studies of Atorvastatin Calcium tablets or capsules. The method involves subjecting the drug to acidic or basic media, followed by extraction and purification.

Degradation Pathway

Under acidic conditions (pH 1.0–8.0), Atorvastatin Calcium undergoes hydrolysis and epoxide ring-opening, yielding 3-((4-fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide as one of five major catabolites.

Isolation protocol :

  • Dissolve degraded sample in methanol.

  • Filter through a 0.45 µm membrane.

  • Purify via preparative HPLC using a C18 column and acetonitrile-water gradient.

Correction Factor Analysis

The catabolite’s concentration is calculated using a correction factor (f) relative to Atorvastatin Calcium, where 0 < f ≤ 2. The total concentration (Cₙ) is derived as:
Cn=Catorvastatin×(1+f1++fm)Cₙ = C_{\text{atorvastatin}} \times (1 + f_1 + \dots + f_m)
where fmf_m represents individual correction factors for each catabolite.

Comparative Analysis of Synthesis Methods

Method Yield Purity Stereoselectivity Scalability
Radzishevsky-Payne65–75%>95%HighIndustrial
Darzens Condensation50–60%90–95%ModerateLaboratory
Degradation Isolation20–30%85–90%N/AAnalytical

The Radzishevsky-Payne method is preferred for bulk synthesis due to its high yield and scalability. In contrast, the Darzens approach is limited by its moderate stereoselectivity and lower yield. Isolation from degradation is primarily analytical, aiding in impurity profiling during drug development.

Characterization and Quality Control

Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key NMR signals include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 2.53 (s, 3H, CH₃), 4.48 (s, 1H, epoxide), 7.08–8.17 (m, aromatic protons).

  • ¹³C NMR : δ 27.4 (CH₃), 64.1 (epoxide C), 167.2 (C=O).

HPLC methods utilize C18 columns with UV detection at 240 nm, achieving baseline separation of the compound from related impurities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxirane-carboxamide derivatives typically involves coupling reactions between activated carbonyl precursors and epoxide intermediates. For example, oxiranecarboxamides are synthesized via nucleophilic ring-opening of epoxides using carboxamide nucleophiles under basic conditions . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) can improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) is recommended to isolate the product .

Q. How can X-ray crystallography resolve the stereochemical configuration of the oxirane ring and substituent spatial arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For related oxirane-carboxamides, monoclinic systems (space group P2₁) with unit cell parameters (e.g., a = 5.4480 Å, b = 11.1481 Å, c = 21.3152 Å, β = 94.472°) have been reported . Data refinement using least-squares methods (R[F² > 2σ(F²)] = 0.028) and absorption correction (multi-scan) ensures accuracy in bond length/angle measurements .

Advanced Research Questions

Q. What stability-indicating analytical methods are suitable for impurity profiling of this compound under stress conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with core-shell particle columns (e.g., 2.6 µm particle size) provides high resolution for separating degradation products. For example, a gradient elution method using acetonitrile/water (0.1% formic acid) at 1.0 mL/min and UV detection (254 nm) can resolve impurities like epoxide ring-opened derivatives . Forced degradation studies (acid/base/oxidative conditions) coupled with mass spectrometry (LC-MS) identify major degradation pathways .

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxirane ring’s electronic environment, predicting regioselectivity in ring-opening reactions . Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-amyloid proteins can assess binding affinities. Similar fluorophenyl-containing analogs show preferential interactions with hydrophobic enzyme pockets .

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be reconciled to confirm stereochemistry?

  • Methodological Answer : Discrepancies between NMR-derived coupling constants and XRD bond angles require cross-validation. For example, vicinal coupling constants (J = 2–4 Hz in ¹H NMR) may suggest a trans-diaxial configuration, which XRD can confirm via torsion angles (e.g., C1-C2-O-C3 = 178.5°) . Dynamic NMR experiments at variable temperatures can also detect conformational flexibility .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with mass spectrometry data for this compound?

  • Methodological Answer : Co-eluting impurities with similar UV absorption profiles may evade HPLC detection but can be identified via LC-MS/MS. For example, isobaric degradation products (e.g., m/z 450.2) may require tandem MS fragmentation to distinguish structural isomers . Quantification using charged aerosol detection (CAD) improves accuracy for non-UV-active impurities .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the compound’s inhibitory activity against enzymatic targets?

  • Methodological Answer : Fluorometric assays using substrates like 3’-(p-hydroxyphenyl) fluorescein (HPF) detect hydroxyl radical scavenging activity . For kinase inhibition, time-resolved fluorescence resonance energy transfer (TR-FRET) assays with recombinant enzymes (e.g., EGFR-TK) and ATP-competitive probes (e.g., ADP-Glo™) are recommended . IC₅₀ values should be validated via dose-response curves (n ≥ 3 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.